physical and chemical properties of 5-Chloro-4-fluoro-2-nitroaniline
physical and chemical properties of 5-Chloro-4-fluoro-2-nitroaniline
An In-depth Technical Guide to 5-Chloro-4-fluoro-2-nitroaniline: Properties, Synthesis, and Applications
Introduction
5-Chloro-4-fluoro-2-nitroaniline is a halogenated nitroaromatic compound that serves as a pivotal intermediate in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups on an aniline scaffold, imparts a distinct reactivity profile that is highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of the , a detailed synthesis protocol, and an exploration of its applications, particularly in the realm of drug discovery and agrochemical development.
Molecular Structure and Identifiers
The structural attributes of 5-Chloro-4-fluoro-2-nitroaniline are foundational to its chemical behavior. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (amino) groups on the benzene ring creates a molecule with specific sites susceptible to various chemical transformations.
| Identifier | Value |
| IUPAC Name | 5-chloro-4-fluoro-2-nitroaniline[1] |
| CAS Number | 104222-34-6[1][2] |
| Molecular Formula | C6H4ClFN2O2[1][2] |
| Molecular Weight | 190.56 g/mol [1][2] |
| InChI | InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2[1] |
| InChIKey | VRJKEIWZSOHDOH-UHFFFAOYSA-N[1] |
| SMILES | C1=C(C(=CC(=C1Cl)F)[O-])N[1] |
| Synonyms | 5-chloro-4-fluoro-2-nitrobenzenamine, 3-Chloro-4-fluoro-6-nitroaniline[1] |
Physicochemical Properties
The physical and chemical characteristics of 5-Chloro-4-fluoro-2-nitroaniline dictate its handling, storage, and reactivity in synthetic applications.
Physical Properties
This compound is typically a solid at room temperature, with a color ranging from yellow to brown. Its melting point is a key indicator of purity.
| Property | Value | Source |
| Physical State | Solid, crystals or powder | [3] |
| Appearance | Light yellow to brown | [3] |
| Melting Point | 140.0 to 146.0 °C | [4] |
| Molecular Weight | 190.56 g/mol | [1][2] |
| Solubility | Information not widely available, but likely soluble in common organic solvents. |
Chemical Properties
The chemical reactivity of 5-Chloro-4-fluoro-2-nitroaniline is governed by its functional groups. The nitro group can be reduced to an amine, the amino group can undergo diazotization and other reactions, and the aromatic ring is susceptible to nucleophilic aromatic substitution, although the electron-withdrawing groups make electrophilic substitution challenging. The compound is also noted to be sensitive to light and heat.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Chloro-4-fluoro-2-nitroaniline.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-4-fluoro-2-nitroaniline will exhibit characteristic peaks for its functional groups. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching of the nitro group will be observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-F and C-Cl stretching vibrations will be present in the fingerprint region. An IR spectrum is available from the NIST WebBook.[2]
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M+) for 5-Chloro-4-fluoro-2-nitroaniline would be expected at m/z 190, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M+ peak). Mass spectral data is available from the NIST Chemistry WebBook.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Synthesis of 5-Chloro-4-fluoro-2-nitroaniline
A plausible synthetic route to 5-Chloro-4-fluoro-2-nitroaniline can be adapted from established methods for the synthesis of related nitroanilines. A common strategy involves the nitration of a suitable aniline precursor.
Experimental Protocol: Synthesis via Nitration of 3-Chloro-4-fluoroaniline
This protocol is a representative method and may require optimization.
-
Protection of the Amino Group:
-
Dissolve 3-Chloro-4-fluoroaniline in a suitable solvent such as acetic anhydride.
-
The amino group is acylated to form the corresponding acetanilide. This protection is necessary to prevent oxidation of the amino group during nitration and to control the regioselectivity of the nitration.
-
-
Nitration:
-
The protected aniline is then carefully added to a nitrating mixture, typically a combination of nitric acid and sulfuric acid, at a controlled low temperature (e.g., 0-5 °C).
-
The nitro group is introduced onto the aromatic ring, directed by the acetylamino and halogen substituents.
-
-
Hydrolysis (Deprotection):
-
The resulting nitro-acetanilide is hydrolyzed using an acid or base (e.g., aqueous HCl or NaOH) to remove the acetyl protecting group and regenerate the free amino group.
-
The final product, 5-Chloro-4-fluoro-2-nitroaniline, is then isolated by filtration, washed, and purified, typically by recrystallization.
-
Caption: Synthetic workflow for 5-Chloro-4-fluoro-2-nitroaniline.
Applications in Drug Development and Other Industries
5-Chloro-4-fluoro-2-nitroaniline is a versatile building block in organic synthesis, with its applications spanning pharmaceuticals, agrochemicals, and the dye industry.[6][7]
Pharmaceutical Intermediate
The compound's structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the nitro group allows for its conversion to an amino group, which can then be further functionalized. The halogen substituents can also be modified or can play a role in the binding of the final drug molecule to its biological target. It is particularly noted for its use in developing therapies for bacterial infections and cancer.[6]
Agrochemical Synthesis
In the agrochemical industry, 5-Chloro-4-fluoro-2-nitroaniline is used in the preparation of herbicides and fungicides.[6] The specific combination of functional groups can contribute to the biological activity and selectivity of the resulting pesticides.
Dyes and Pigments
The chromophoric and auxochromic groups present in 5-Chloro-4-fluoro-2-nitroaniline make it a useful precursor in the synthesis of azo dyes and other colorants for textiles and various materials.[6]
Caption: Major application areas of 5-Chloro-4-fluoro-2-nitroaniline.
Safety and Handling
5-Chloro-4-fluoro-2-nitroaniline is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: It is classified as toxic if swallowed, in contact with skin, and fatal if inhaled.
-
Precautionary Statements: Users should avoid breathing dust, wear protective gloves, clothing, eye, and face protection, and use only in a well-ventilated area.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
5-Chloro-4-fluoro-2-nitroaniline is a chemical intermediate of significant industrial importance. Its well-defined physical and chemical properties, coupled with a versatile reactivity profile, make it an essential building block for the synthesis of a wide range of valuable compounds. Researchers and professionals in drug development and other chemical industries should have a thorough understanding of its characteristics and safe handling procedures to effectively utilize this compound in their synthetic endeavors.
References
-
NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
El-Sawy, E. R. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. LinkedIn. Retrieved from [Link]
- Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
-
Chemsrc. (2025, August 27). 2-Chloro-4-fluoro-6-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
Yorlab. (n.d.). 5-Chloro-4-Fluoro-2-Nitroaniline, 98%, 5G. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-nitroaniline. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
-
Justia Patents. (n.d.). Process for the preparation of nitroanilines. Retrieved from [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production. Retrieved from [Link]
Sources
- 1. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-4-fluoro-2-nitroaniline [webbook.nist.gov]
- 3. 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 | TCI AMERICA [tcichemicals.com]
- 4. A13879.14 [thermofisher.com]
- 5. 5-Chloro-4-fluoro-2-nitroaniline [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [guidechem.com]
